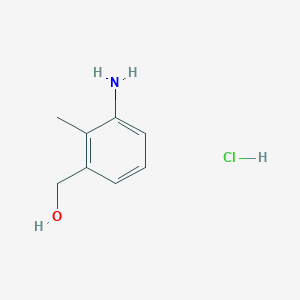
3-Hydroxymethyl-2-methylaniline hydrochloride
Cat. No. B3386856
M. Wt: 173.64 g/mol
InChI Key: VODBTCPLHMEMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04238505
Procedure details


Concentrated hydrochloric acid (5.2 ml) was slowly added to a stirred and refluxing mixture of 41.8 g (0.25 mole) of 2-methyl-3-nitrophenylmethanol, 85.0 g of iron powder, and 100 ml of 50% aqueous ethanol. Refluxing and stirring was continued for 2 hours, then the mixture was made just basic by the addition of a 15% ethanolic solution of potassium hydroxide. The hot mixture was filtered through diatomaceous earth, and the filter cake was washed with ethanol. The ethanol washings were combined with the filtrate, and the whole was made acidic with hydrogen chloride and allowed to stand for 16 hours. The solution was concentrated under reduced pressure to give a residue. Hexane was added and the water-hexane azeotrope was removed by distillation. The azeotropic distillation was repeated twice to give an undetermined amount of 3-hydroxymethyl-2-methylaniline hydrochloride, which was used in the next reaction in this sequence without further characterization.




[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:12][OH:13].C(O)C.[OH-].[K+]>[Fe].CCCCCC>[ClH:1].[OH:13][CH2:12][C:4]1[C:3]([CH3:2])=[C:8]([CH:7]=[CH:6][CH:5]=1)[NH2:9] |f:3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
41.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Three
[Compound]
|
Name
|
ethanolic solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
a stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Refluxing
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot mixture was filtered through diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with ethanol
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for 16 hours
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water-hexane azeotrope was removed by distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The azeotropic distillation
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.OCC=1C(=C(N)C=CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
